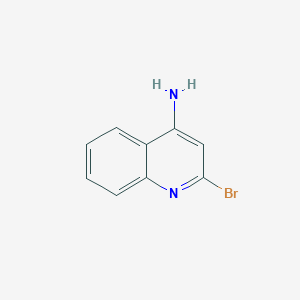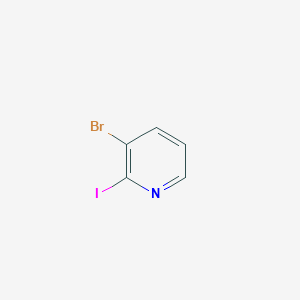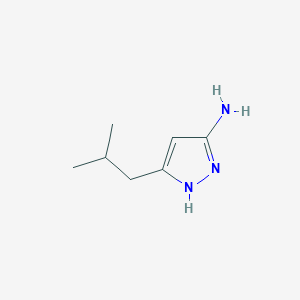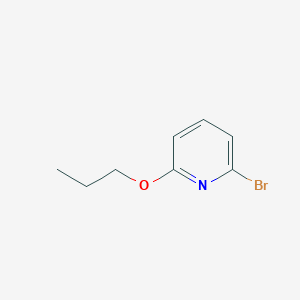
2-Bromoquinolin-4-amine
Descripción general
Descripción
2-Bromoquinolin-4-amine is a compound that serves as a key intermediate in the synthesis of various biologically active molecules. It is particularly relevant in the context of medicinal chemistry, where its derivatives are explored for their potential therapeutic applications. The compound's structure, which includes a bromine atom at the second position and an amine group at the fourth position on the quinoline ring, allows for further functionalization and the creation of a diverse array of quinoline derivatives.
Synthesis Analysis
The synthesis of 2-Bromoquinolin-4-amine derivatives can be achieved through various methods. One approach involves the use of Buchwald-Hartwig chemistry to selectively functionalize 6-bromo-2-chloroquinoline, leading to the formation of 2-aminoquinolines with increased binding affinity for Src homology 3 (SH3) domains, which are important in mediating protein-protein interactions . Another method includes copper-catalyzed tandem reactions of 2-bromobenzyl bromides with aldehydes and aqueous ammonia or amines, providing a practical protocol for the synthesis of quinazolines and tetrahydroquinazolines . Additionally, a photocatalytic reaction involving 2-bromo-3,3,3-trifluoropropene has been used to synthesize 4-(difluoromethylidene)-tetrahydroquinolines .
Molecular Structure Analysis
The molecular structure of 2-Bromoquinolin-4-amine is characterized by the presence of a bromine atom and an amine group on the quinoline ring. This structure is amenable to further chemical modifications, as demonstrated by the synthesis of 6-bromo-4-iodoquinoline, which confirms the versatility of the bromoquinoline core for subsequent substitution reactions . The presence of these functional groups is crucial for the compound's reactivity and its ability to undergo various chemical transformations.
Chemical Reactions Analysis
2-Bromoquinolin-4-amine and its derivatives participate in a variety of chemical reactions. For instance, the solid-phase synthesis of 2,4-diaminoquinazolines involves the condensation of 2-aminobenzonitriles and amines, starting from an acyl isothiocyanate resin, which demonstrates the compound's utility in heterocyclic chemistry . Moreover, a reductive amination/palladium-catalyzed ethoxyvinylation/reductive N-alkylation sequence has been employed to obtain N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines, showcasing the compound's role in complex reaction sequences .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromoquinolin-4-amine derivatives are influenced by the presence of the bromine and amine groups. These functional groups not only dictate the compound's reactivity but also its physical properties such as solubility and melting point. The bromine atom, in particular, is a heavy substituent that can impact the compound's density and refractive index. The amine group, being a potential site for protonation, can affect the compound's basicity and its ability to form salts with acids. These properties are essential for understanding the compound's behavior in different chemical environments and for optimizing its use in various applications.
Aplicaciones Científicas De Investigación
-
Scientific Field: Medicinal Chemistry
- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry .
- Quinoline is an essential segment of both natural and synthetic compounds . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
- Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .
-
Scientific Field: Drug Design and Development
- Quinoline has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .
- The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
-
Scientific Field: Cancer Research
-
Scientific Field: Organic Synthesis
- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry .
- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
- Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
-
Scientific Field: Industrial Chemistry
-
Scientific Field: Material Science
-
Scientific Field: Biological and Pharmaceutical Research
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
- Various selected quinolines and derivatives with potential biological and pharmaceutical activities will be presented .
-
Scientific Field: Therapeutic Potential
- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- This review aims to present the recent advances in chemistry, medicinal potential and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .
-
Scientific Field: Anticancer Research
Safety And Hazards
Propiedades
IUPAC Name |
2-bromoquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCXIORVMZVFKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630868 | |
| Record name | 2-Bromoquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoquinolin-4-amine | |
CAS RN |
36825-35-1 | |
| Record name | 2-Bromoquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoquinolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino}acetic acid](/img/structure/B1290363.png)



![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)








